molecular formula C7H8ClN3 B12331158 2-(Aminomethyl)isonicotinonitrile hydrochloride

2-(Aminomethyl)isonicotinonitrile hydrochloride

Cat. No.: B12331158
M. Wt: 169.61 g/mol
InChI Key: KDDXHQMHNGWKEC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)isonicotinonitrile hydrochloride is a chemical compound with the molecular formula C7H8ClN3 It is a derivative of isonicotinonitrile and contains an aminomethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)isonicotinonitrile hydrochloride typically involves the reaction of isonicotinonitrile with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, and the product is often purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)isonicotinonitrile hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(Aminomethyl)isonicotinonitrile hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)isonicotinonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyridine-4-carbonitrile hydrochloride
  • 2-(Aminomethyl)isonicotinonitrile dihydrochloride

Uniqueness

2-(Aminomethyl)isonicotinonitrile hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

2-(aminomethyl)pyridine-4-carbonitrile;hydrochloride

InChI

InChI=1S/C7H7N3.ClH/c8-4-6-1-2-10-7(3-6)5-9;/h1-3H,5,9H2;1H

InChI Key

KDDXHQMHNGWKEC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C#N)CN.Cl

Origin of Product

United States

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